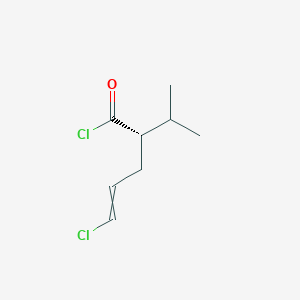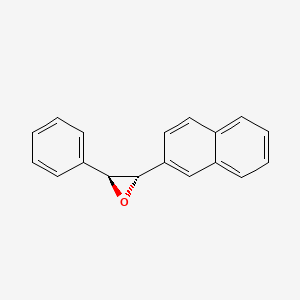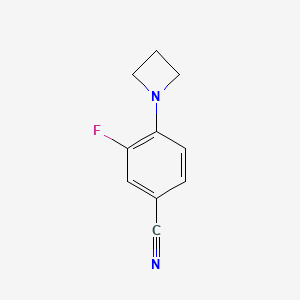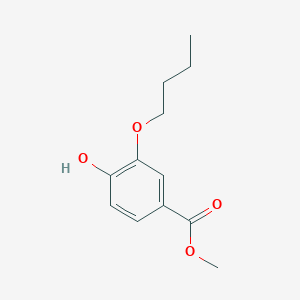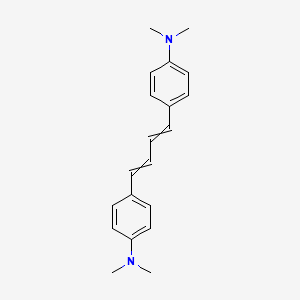
12-(1H-Pyrrol-1-yl)dodecan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-(1H-Pyrrol-1-yl)dodecan-1-amine is a chemical compound that features a pyrrole ring attached to a dodecylamine chain. Pyrrole is a five-membered aromatic heterocycle containing one nitrogen atom, known for its biological activity and presence in various natural products . The combination of the pyrrole ring with a long aliphatic chain in this compound makes it an interesting compound for various applications in chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 12-(1H-Pyrrol-1-yl)dodecan-1-amine can be achieved through several methods. One common approach involves the reaction of dodecylamine with pyrrole under specific conditions. The Paal-Knorr synthesis is a well-known method for preparing pyrrole derivatives, where a 1,4-dicarbonyl compound reacts with ammonia or primary amines . In this case, dodecylamine can react with a suitable 1,4-dicarbonyl compound to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the process. Additionally, purification techniques such as distillation or chromatography may be employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
12-(1H-Pyrrol-1-yl)dodecan-1-amine can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized under specific conditions to form pyrrole oxides.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrole ring or the aliphatic chain.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole ring or the aliphatic chain are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Substitution: Various reagents, including alkyl halides and sulfonyl chlorides, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrole ring may yield pyrrole oxides, while substitution reactions can introduce new functional groups to the molecule.
Applications De Recherche Scientifique
12-(1H-Pyrrol-1-yl)dodecan-1-amine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it useful for investigating cellular processes and developing bioactive molecules.
Medicine: Its potential therapeutic properties are explored for developing new drugs and treatments.
Industry: The compound can be used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 12-(1H-Pyrrol-1-yl)dodecan-1-amine involves its interaction with specific molecular targets and pathways. The pyrrole ring’s aromatic nature allows it to interact with various biological molecules, potentially affecting enzyme activity, receptor binding, and cellular signaling pathways . The long aliphatic chain may influence the compound’s solubility and membrane permeability, enhancing its bioavailability and effectiveness.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dodecanoic acid derivatives: These compounds share the long aliphatic chain but differ in the functional groups attached.
Pyrrole derivatives: Compounds with different substituents on the pyrrole ring, such as 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile.
Uniqueness
12-(1H-Pyrrol-1-yl)dodecan-1-amine is unique due to the combination of the pyrrole ring and the long aliphatic chain. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
204376-63-6 |
|---|---|
Formule moléculaire |
C16H30N2 |
Poids moléculaire |
250.42 g/mol |
Nom IUPAC |
12-pyrrol-1-yldodecan-1-amine |
InChI |
InChI=1S/C16H30N2/c17-13-9-7-5-3-1-2-4-6-8-10-14-18-15-11-12-16-18/h11-12,15-16H,1-10,13-14,17H2 |
Clé InChI |
TXYWOBPGCTVVIL-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(C=C1)CCCCCCCCCCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


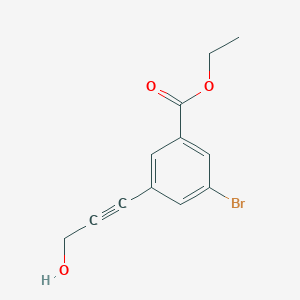
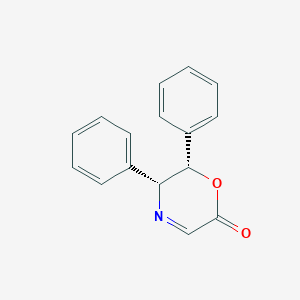
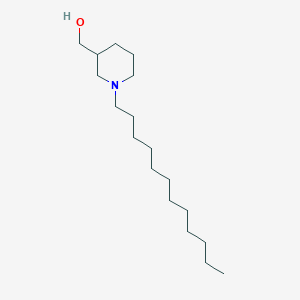
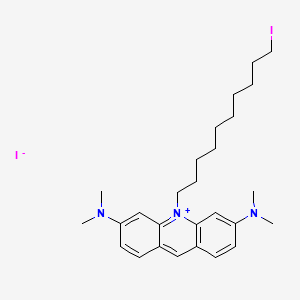

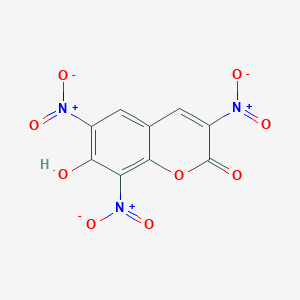
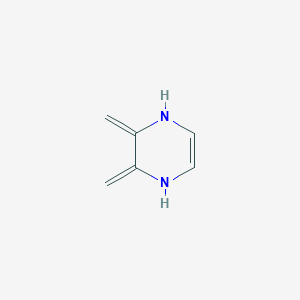
![1-Methoxy-3-methyl-2,7-dioxa-3,5-diazabicyclo[2.2.1]hept-5-ene](/img/structure/B14257757.png)
![1-Fluoro-4-[3-[4-fluoro-3-(trifluoromethyl)phenyl]phenyl]-2-(trifluoromethyl)benzene](/img/structure/B14257763.png)
